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Compound of Interest

Compound Name: Methyl L-leucinate

Cat. No.: B010346 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability

and purity of Methyl L-leucinate, a key building block in synthetic chemistry and drug

development. This document details commercial suppliers, typical purity levels, and analytical

methodologies for its characterization. Furthermore, it provides detailed experimental protocols

for its synthesis, purification, and application in peptide synthesis, alongside relevant biological

pathway information.

Commercial Sources and Purity
Methyl L-leucinate is primarily available commercially as its hydrochloride salt (Methyl L-
leucinate HCl, CAS No: 7517-19-3). This form enhances the stability and handling of the

compound. A survey of prominent chemical suppliers reveals that Methyl L-leucinate
hydrochloride is readily available in high purity, typically ≥98% or ≥99%.
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Supplier Category Typical Purity Levels
Common Analytical
Methods for Purity
Determination

Major Chemical Suppliers

(e.g., Sigma-Aldrich, Thermo

Fisher Scientific, TCI)

≥98%, ≥99%[1][2][3][4]

Titration with HClO4, HPLC,

1H-NMR Spectroscopy, Optical

Rotation[2][5]

Specialized Peptide and Amino

Acid Derivative Suppliers (e.g.,

Chem-Impex,

MedChemExpress)

≥98% (HPLC)[6] HPLC, Elemental Analysis

Bulk and Industrial Chemical

Suppliers (e.g., Echemi,

Prominent Advanced

Synthesis)

98%+, 99%[7][8]

Varies, often specified as

"Pharmaceutical Grade" or

"Industrial Grade"

Experimental Protocols
Synthesis of Methyl L-leucinate Hydrochloride
A general and efficient method for the esterification of L-leucine involves the use of thionyl

chloride or chlorotrimethylsilane in methanol. The following protocol is adapted from

established procedures.[7]

Materials:

L-leucine

Methanol (anhydrous)

Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

Diethyl ether

Round-bottom flask

Magnetic stirrer
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Ice bath

Rotary evaporator

Procedure:

Suspend L-leucine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped

with a magnetic stirrer.

Cool the suspension in an ice bath.

Slowly add thionyl chloride (1.2 equivalents) or trimethylchlorosilane (2 equivalents)

dropwise to the stirred suspension.

After the addition is complete, remove the ice bath and stir the reaction mixture at room

temperature for 4-8 hours, monitoring the reaction progress by thin-layer chromatography

(TLC).

Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

Add diethyl ether to the residue to precipitate the product.

Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum to yield

Methyl L-leucinate hydrochloride.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b010346?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Methyl L-leucinate HCl

Suspend L-leucine in anhydrous Methanol

Cool in ice bath and add SOCl2 or TMSCl dropwise

Stir at room temperature for 4-8 hours (Monitor by TLC)

Remove Methanol under reduced pressure

Add diethyl ether to precipitate the product

Filter, wash with diethyl ether, and dry

Methyl L-leucinate hydrochloride

Click to download full resolution via product page

Figure 1: Workflow for the synthesis of Methyl L-leucinate hydrochloride.

Purification of Methyl L-leucinate Hydrochloride
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For applications requiring higher purity, a recrystallization or an activated carbon treatment can

be employed. The following protocol is based on a patented purification method.[9]

Materials:

Crude Methyl L-leucinate hydrochloride (purity < 95%)

Deionized water

Activated carbon

Filter paper/funnel

Beaker

Heating plate with magnetic stirrer

Vacuum filtration apparatus

Procedure:

Dissolve the crude Methyl L-leucinate hydrochloride in deionized water to create an

aqueous solution.

Add activated carbon to the solution (the weight ratio of solid to activated carbon should be

approximately 1:0.3 to 1:0.5).

Stir the mixture and adjust the pH to 5.3-6.5.

Filter the solution to remove the activated carbon and obtain a clear filtrate.

Concentrate the filtrate under reduced pressure until the volume is reduced to 10-20% of the

original.

Cool the concentrated solution to induce crystallization.

Collect the crystals by vacuum filtration and dry them to obtain purified Methyl L-leucinate
hydrochloride with a purity of >99%.
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Purification of Methyl L-leucinate HCl

Dissolve crude Methyl L-leucinate HCl in water

Add activated carbon and adjust pH to 5.3-6.5

Filter to remove activated carbon

Concentrate filtrate under reduced pressure

Cool to induce crystallization

Filter and dry the purified crystals

High-purity Methyl L-leucinate hydrochloride (>99%)

Click to download full resolution via product page

Figure 2: Workflow for the purification of Methyl L-leucinate hydrochloride.

Use of Methyl L-leucinate Hydrochloride in Peptide
Synthesis (Example: Dipeptide Synthesis)
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Methyl L-leucinate hydrochloride serves as the C-terminal amino acid ester in solution-phase

peptide synthesis. The following is a representative protocol for coupling with an N-protected

amino acid.

Materials:

N-protected amino acid (e.g., Boc-L-Alanine)

Methyl L-leucinate hydrochloride

Coupling agent (e.g., DCC, HOBt)

Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Standard workup reagents (e.g., aqueous HCl, aqueous NaHCO₃, brine)

Drying agent (e.g., anhydrous Na₂SO₄)

Silica gel for column chromatography

Procedure:

Dissolve the N-protected amino acid (1 equivalent) and HOBt (1 equivalent) in anhydrous

DCM.

Add Methyl L-leucinate hydrochloride (1 equivalent) and TEA (1 equivalent) to the solution

and stir until all solids dissolve.

Cool the reaction mixture in an ice bath.

Add DCC (1.1 equivalents) to the cold solution.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction by TLC.

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
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Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purify the resulting protected dipeptide ester by silica gel column chromatography.

Biological Context: L-leucine and the mTOR
Signaling Pathway
While specific signaling pathways for Methyl L-leucinate are not extensively documented, it is

a direct derivative of L-leucine, a crucial regulator of the mTOR (mammalian target of

rapamycin) signaling pathway. The mTOR pathway is a central controller of cell growth,

proliferation, and metabolism. L-leucine is a potent activator of mTORC1 (mTOR complex 1),

which in turn promotes protein synthesis.

L-Leucine

mTORC1

activates

S6K1

phosphorylates

4E-BP1

phosphorylates (inactivates)

Protein Synthesis

promotes inhibits when active

Cell Growth
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b010346?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

